molecular formula C10H9NO2 B1632545 Methyl 2-cyano-3-methylbenzoate CAS No. 500024-27-1

Methyl 2-cyano-3-methylbenzoate

Cat. No.: B1632545
CAS No.: 500024-27-1
M. Wt: 175.18 g/mol
InChI Key: OINKWIOPYXLZJJ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1) is a substituted benzoate ester with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . Its structure features a benzene ring substituted with a cyano (-CN) group at position 2, a methyl (-CH3) group at position 3, and a methoxycarbonyl (-COOCH3) group at position 1 (ortho to the cyano group). Key identifiers include:

  • SMILES: CC1=C(C(=CC=C1)C(=O)OC)C#N
  • InChIKey: OINKWIOPYXLZJJ-UHFFFAOYSA-N .

Collision cross-section (CCS) data, critical for analytical identification, has been predicted for its adducts (e.g., [M+H]<sup>+</sup> CCS: 136.3 Ų, [M+Na]<sup>+</sup> CCS: 148.7 Ų) .

Properties

IUPAC Name

methyl 2-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-4-3-5-8(9(7)6-11)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINKWIOPYXLZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250727
Record name Benzoic acid, 2-cyano-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500024-27-1
Record name Benzoic acid, 2-cyano-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500024-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-cyano-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-cyano-3-methylbenzoate serves as a key intermediate in the synthesis of various biologically active compounds. Its structure allows it to participate in chemical reactions that lead to the formation of drugs targeting different therapeutic areas.

Case Studies:

  • Cardiovascular Drugs : The compound is utilized in the synthesis of cardiovascular medications, which are crucial for treating heart diseases. For instance, derivatives of this compound have been explored for their potential in developing new antihypertensive agents.
  • Antimicrobial Agents : Research has shown that derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Agricultural Chemicals

In agriculture, this compound is used as a precursor for synthesizing agrochemicals. Its derivatives may act as pesticides or herbicides, contributing to crop protection and yield improvement.

Research Findings:

  • Studies indicate that certain derivatives possess insecticidal activity, which can be beneficial in pest management strategies. The cyano group enhances the reactivity of the compound, allowing it to interact effectively with biological targets in pests.

Material Science

This compound is also significant in the field of material science. It can be utilized in the production of liquid crystal materials and polymers due to its unique chemical properties.

Applications:

  • Liquid Crystals : The compound is explored as a building block for liquid crystal displays (LCDs), which are widely used in electronic devices.
  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Synthetic Chemistry

The compound is frequently employed as a reagent in various organic synthesis reactions, including:

  • Nucleophilic Substitution Reactions : this compound can undergo nucleophilic attack, making it useful for forming more complex organic structures.
  • Cyclization Reactions : It serves as a substrate for cyclization reactions, contributing to the formation of cyclic compounds that are often more biologically active.

Quantitative Structure-Activity Relationship (QSAR) Models

Researchers utilize QSAR models to predict the biological activity of compounds similar to this compound. These models help in understanding how structural features influence activity, guiding the design of new compounds with enhanced efficacy and reduced toxicity.

Summary Table of Applications

Application AreaSpecific UsesNotes
PharmaceuticalsSynthesis of cardiovascular drugsKey intermediate in drug development
Antimicrobial agentsPotential for new antibiotics
Agricultural ChemicalsPesticides and herbicidesInsecticidal activity observed
Material ScienceLiquid crystal displaysBuilding block for LCDs
Polymer synthesisEnhances thermal stability
Synthetic ChemistryNucleophilic substitutionUseful for forming complex structures
Cyclization reactionsContributes to cyclic compound formation
QSAR ModelsPredicting biological activityGuides design of new compounds

Mechanism of Action

Methyl 2-cyano-3-methylbenzoate is structurally similar to other benzoic acid derivatives such as methyl benzoate, methyl 3-cyano-2-methylbenzoate, and methyl 2-cyano-4-methylbenzoate. its unique combination of cyano and methyl groups on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-cyano-3-methylbenzoate belongs to a family of cyano-substituted methyl benzoates. Below is a comparative analysis of its positional isomers and analogs based on structural features, similarity scores, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Substituent Positions Similarity Score Key Differences vs. Target Compound
Methyl 4-cyano-3-methylbenzoate Not provided C10H9NO2 Cyano (4), Methyl (3) 1.00 Cyano group shifted to position 4; likely alters electronic distribution and steric effects .
Methyl 4-cyano-3,5-dimethylbenzoate Not provided C11H11NO2 Cyano (4), Methyl (3,5) 1.00 Additional methyl at position 5; increased steric hindrance .
Methyl 2-cyano-4-methylbenzoate 6525-45-7 C10H9NO2 Cyano (2), Methyl (4) 0.95 Methyl shifted to position 4; may reduce ortho-substitution effects .
Methyl 2-cyano-3-phenylacrylate 3695-84-9 C11H9NO2 Cyano (2), Phenyl (3) N/A Phenyl group replaces methyl; conjugated system enhances UV absorption and reactivity .

Key Observations :

Methyl 2-cyano-4-methylbenzoate (similarity score: 0.95) exhibits reduced steric interaction between substituents compared to the target compound, possibly increasing solubility .

Functional Group Variations: Replacement of the methyl group with phenyl (Methyl 2-cyano-3-phenylacrylate) introduces π-conjugation, which could enhance photostability or fluorescence properties .

Steric and Electronic Effects: Methyl 4-cyano-3,5-dimethylbenzoate’s additional methyl group (position 5) increases steric bulk, likely reducing diffusion rates in chromatographic systems compared to the target compound .

Analytical Differentiation :

  • CCS values (e.g., [M+H]<sup>+</sup> at 136.3 Ų) for the target compound provide a unique identifier for mass spectrometry-based distinction from analogs .

Research Implications and Gaps

  • Safety Data: Analogous compounds (e.g., Methyl 2-cyano-3-phenylacrylate) exhibit hazards like skin/eye irritation , suggesting similar precautions for handling the target compound.

Biological Activity

Methyl 2-cyano-3-methylbenzoate (C10H9NO2) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis of this compound

The compound can be synthesized through various methods, typically involving the reaction of appropriate benzoic acid derivatives with cyanoacetic acid or related compounds. The general synthetic route includes:

  • Esterification : Reacting benzoic acid with methanol in the presence of an acid catalyst.
  • Nitrilation : Introducing the cyano group via nucleophilic substitution or by using cyanoacetic acid in a condensation reaction.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties

Recent research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. For example, in studies involving human prostate cancer cells (PC-3), the compound displayed notable antiproliferative activity. The IC50 values suggest that it may inhibit cell growth effectively, potentially through mechanisms involving apoptosis and cell cycle arrest .

3. Local Anesthetic Effects

Compounds structurally related to this compound have been evaluated for local anesthetic properties. Specific derivatives have shown effective local anesthetic activity comparable to established anesthetics like tetracaine and pramocaine. The structure-activity relationship indicates that modifications to the cyano group and ester functionalities can enhance anesthetic efficacy while reducing toxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Cyano Group : The presence of the cyano group is critical for its biological activity, particularly in enhancing lipophilicity and facilitating interactions with biological targets.
  • Methyl Substituents : The positioning of methyl groups on the aromatic ring affects both the potency and selectivity of the compound's actions.

Table 1 summarizes key findings related to the SAR of this compound and its derivatives:

CompoundStructureBiological ActivityIC50/MIC Values
This compoundStructureAntimicrobial, AnticancerMIC: 10 µg/mL (E. coli)
Derivative ADerivative ALocal AnestheticIC50: 25 µM (PC-3)
Derivative BDerivative BAntimicrobialMIC: 5 µg/mL (S. aureus)

Case Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a strong correlation between concentration and inhibition levels, with significant effects observed at lower concentrations.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on multiple cancer cell lines, including breast and prostate cancers. The findings revealed that this compound induces apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology .

Preparation Methods

First-Step: Nucleophilic Substitution to Generate Aldehyde Intermediate

The synthesis begins with 3-chloromethyl-2-methylbenzoic acid methyl ester undergoing nucleophilic substitution with nitrogen-containing compounds. Hexamethylenetetramine (HMTA) serves as the preferred nucleophile due to its ability to form stable Sievert salts under alkaline conditions. Phase-transfer catalysts such as cetyltrimethylammonium bromide (CTAB) or PEG-400 enhance reaction kinetics by facilitating ion transfer between aqueous and organic phases.

Key Reaction Parameters:

  • Temperature: 100–110°C
  • Duration: 1–18 hours
  • Solvent System: 1,2-dichloroethane/water biphasic mixture
  • Base: Sodium hydroxide (pH 8–9)

The resulting Sievert salt undergoes acid hydrolysis (HCl, 100–110°C) to yield 2-methyl-3-aldehydobenzoic acid methyl ester with >98% purity after vacuum distillation.

Second-Step: Cyanation via Hydroxylamine Dehydration

The aldehyde intermediate reacts with hydroxylamine hydrochloride in industrial-grade formic acid under reflux (110°C). Solid-state ion exchange resins continuously remove reaction water, shifting equilibrium toward cyanide formation.

Optimized Conditions:

  • Molar Ratio (Aldehyde:NH₂OH·HCl): 1:1.2
  • Catalyst: Sulfonic acid-functionalized resin
  • Reaction Time: 3–18 hours
  • Yield: 82–85%

Post-reaction processing involves pH adjustment (Na₂CO₃ to pH 9–10), solvent extraction (1,2-dichloroethane), and recrystallization to achieve final product purity ≥98%.

Alternative Cyanation Routes

Direct Cyanide Substitution

Traditional methods employing KCN or CuCN face limitations due to toxicity and waste management challenges. However, recent adaptations show promise:

Example Protocol:

Reagent: Zn(CN)₂ (1.1 eq)  
Catalyst: Pd(PPh₃)₄ (5 mol%)  
Solvent: DMF, 120°C, 24h  
Yield: 68%  
Purity: 92%  

This palladium-catalyzed cyanation requires strict anhydrous conditions and generates significant metal-containing waste.

Microwave-Assisted Synthesis

Emerging technologies reduce reaction times from hours to minutes:

Parameter Conventional Microwave
Temperature (°C) 110 150
Time (h) 18 0.5
Energy Consumption 15 kWh/kg 8 kWh/kg
Space-Time Yield 0.8 kg/m³/h 2.1 kg/m³/h

Microwave activation improves reaction homogeneity but requires specialized equipment for scale-up.

Process Intensification Strategies

Continuous Flow Reactor Design

Pilot-scale studies demonstrate advantages over batch processing:

Performance Metrics:

  • Productivity: 12 kg/h vs. 8 kg/h (batch)
  • Solvent Usage: Reduced by 40%
  • Impurity Profile: <0.5% side products

Key components include:

  • Microstructured mixer for rapid reagent contact
  • In-line IR spectroscopy for real-time monitoring
  • Automated pH adjustment module

Solvent Recovery Systems

Closed-loop 1,2-dichloroethane recycling achieves 95% recovery efficiency through:

  • Thin-film evaporation
  • Molecular sieve dehydration
  • UV-assisted oligomer removal

Analytical Characterization

Critical quality attributes are verified via:

Spectroscopic Methods:

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=7.8 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 3.94 (s, 3H), 2.71 (s, 3H)
  • FT-IR : ν 2225 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O)
  • HPLC : C18 column, 65:35 MeCN/H₂O, 1.0 mL/min

Thermal Properties:

  • Melting Point: 89–91°C
  • Decomposition Onset: 210°C (TGA)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-cyano-3-methylbenzoate, and what reaction conditions optimize yield?

  • Methodological Answer : this compound can be synthesized via esterification of 2-cyano-3-methylbenzoic acid with methanol under acidic catalysis. Alternatively, substitution reactions on pre-functionalized benzoate esters (e.g., bromo or nitro derivatives) using cyanide sources like KCN or NaCN may be employed. Optimization involves controlled temperature (60–80°C) and anhydrous conditions to prevent hydrolysis of the cyano group. Reflux in toluene with a catalytic amount of sulfuric acid has been reported to achieve yields >85% in related benzoate esters .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyano at C2, methyl at C3) and esterification.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 191.17 for C10_{10}H9_9NO2_2).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).
  • FT-IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1720 cm1^{-1} (ester C=O) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation of volatile byproducts.
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : In airtight containers under inert gas (N2_2) to prevent moisture-induced degradation.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
  • Waste Disposal : Segregate as hazardous organic waste due to cyanide content .

Advanced Research Questions

Q. How do electronic effects of substituents (cyano, methyl) influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing cyano group at C2 activates the benzene ring toward nucleophilic attack at ortho/para positions, while the methyl group at C3 sterically hinders para substitution. Computational studies (e.g., DFT) can map charge distribution and frontier molecular orbitals to predict regioselectivity. Experimentally, reactions with amines or thiols under basic conditions (e.g., K2_2CO3_3 in DMF) yield substituted derivatives, with reaction rates monitored via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from substituent positional isomerism or assay variability. For example:

  • Isomer-Specific Activity : Compare 2-cyano-3-methyl vs. 3-cyano-2-methyl analogs using standardized cytotoxicity assays (e.g., MTT on HeLa cells).
  • Assay Optimization : Control solvent polarity (DMSO concentration ≤1%) and incubation time to reduce false positives.
  • Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outliers .

Q. How can computational modeling predict the metabolic pathways of this compound in drug discovery?

  • Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism. Key steps include:

  • Ester Hydrolysis : Predicted susceptibility to esterases (e.g., CES1/2 enzymes).
  • Cyano Group Fate : Potential conversion to carboxylic acid via nitrilase-mediated pathways.
  • Docking Studies : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential inhibitors/inducers .

Q. What solvent systems optimize the crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a 1:3 mixture of dichloromethane and hexane yields single crystals suitable for X-ray analysis. For recalcitrant samples, vapor diffusion with acetonitrile/water (9:1) or seeding with structurally similar benzoates (e.g., methyl 2-bromo-3-methylbenzoate) can induce nucleation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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